molecular formula C18H28N4O4 B2586613 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone CAS No. 866145-44-0

6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone

Cat. No.: B2586613
CAS No.: 866145-44-0
M. Wt: 364.446
InChI Key: GPJUPHDBKRDCHW-UHFFFAOYSA-N
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Description

6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This complex heterocyclic compound features a pyrimidinone core fused with a pyrazol moiety, a structural motif known to be of significant interest in medicinal chemistry. Pyrazole-fused heterocycles are frequently explored for their diverse biological activities, which can include anti-inflammatory, analgesic, and antibacterial properties . The specific molecular architecture of this compound, including its hydroxyethyl side chain and octyl group, suggests potential for targeting various enzymatic pathways. Researchers may value this substance as a key intermediate in the synthesis of novel drug candidates or as a tool compound for investigating biological mechanisms. Its structure indicates potential applicability in developing kinase inhibitors or other small-molecule therapeutics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-octyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-3-4-5-6-7-8-9-14-15(24)19-18(20-16(14)25)22-17(26)13(10-11-23)12(2)21-22/h21,23H,3-11H2,1-2H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJUPHDBKRDCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)N2C(=O)C(=C(N2)C)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological effects observed in recent studies.

  • Molecular Formula : C18H28N4O4
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 210417-20-2

Biological Activity Overview

The biological activities of this compound are largely derived from its structural components, particularly the pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of various pyrazole derivatives, including those similar to this compound. For instance:

  • Mechanism : Pyrazole derivatives have been shown to inhibit key proteins involved in tumor progression, such as BRAF(V600E) and EGFR, contributing to their effectiveness against cancer cell lines like MCF-7 and MDA-MB-231 .
CompoundActivityIC50 (μM)
PYZ19COX-II Inhibition5.01
PYZ20COX-II Inhibition0.33

2. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, some pyrazole derivatives showed >70% inhibition against COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties:

  • Mechanism : Certain derivatives disrupt bacterial cell membranes, leading to cell lysis. This has been evidenced by studies on pyrazole-based peptidomimetics that exhibited potent anti-biofilm activity against various pathogens .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and may contribute to increased bioavailability.
  • Pyrazole Ring : The pyrazole moiety is crucial for the antitumor and anti-inflammatory activities, as it interacts with various biological targets.
  • Octyl Chain : The hydrophobic octyl chain may facilitate membrane penetration, enhancing the compound's overall efficacy.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Study :
    • A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. The best-performing compounds showed significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
  • Anti-inflammatory Study :
    • A new class of dihydropyrazole sulfonamide derivatives was developed and tested for COX-I/II inhibition. Some compounds exhibited IC50 values significantly lower than those of traditional NSAIDs, indicating potential for new therapeutic agents .

Comparison with Similar Compounds

Key Observations:

Electron Effects : Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing properties, whereas hydroxyethyl (target) may improve aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone?

  • Methodology : Utilize a multi-step condensation approach, starting with functionalized pyrazole and pyrimidinone precursors. For example, coupling 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives with substituted pyrimidinones under microwave-assisted conditions to enhance reaction efficiency and yield . Confirm intermediate purity via HPLC and monitor reaction progress using thin-layer chromatography (TLC) with UV detection.

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the pyrimidinone ring (e.g., C=O at ~165–170 ppm) and pyrazole moiety (C=O at ~160 ppm). The 2-hydroxyethyl group will show characteristic splitting patterns for –CH₂–OH protons (~3.5–4.0 ppm) .
  • IR : Confirm hydroxyl (O–H stretch at ~3200–3500 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups. Compare with structurally similar compounds like 5-hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one to validate assignments .

Q. What are the critical purity assessment protocols for this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤0.1%.
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
  • Melting Point : Compare with literature values (e.g., analogs like ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show sharp melting points >200°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side-product formation during pyrimidinone-pyrazole coupling?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze sensitive groups.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate coupling, as demonstrated in ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate syntheses .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures risk decarboxylation or ring-opening .

Q. What analytical approaches address contradictions in solubility data reported for this compound?

  • Methodology :

  • Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV spectrophotometry. Compare with analogs like 3-methylpyrazolone derivatives, which exhibit pH-dependent solubility due to hydroxyl and carbonyl groups .
  • Molecular Dynamics Simulations : Model solvation free energy to predict solubility trends and validate experimental data .

Q. How do substituents on the pyrazole ring influence the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing 2-hydroxyethyl with trifluoromethyl) and screen for antimicrobial or anti-inflammatory activity. For example, 2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone showed enhanced bioactivity in preliminary assays .
  • Molecular Docking : Map interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using PyMOL or AutoDock .

Q. What environmental impact assessment strategies are applicable to this compound?

  • Methodology :

  • Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (e.g., UV light, pH 5–9). Monitor degradation products via LC-MS.
  • Ecotoxicology : Use Daphnia magna or algal assays to evaluate acute toxicity. Compare with structurally related compounds like 4-acetylpyrazole, which show moderate aquatic toxicity .

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